Cas no 1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane)

1017587-57-3 structure
Product Name:(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
CAS No:1017587-57-3
Molecular Formula:C36H38O5S
Molecular Weight:582.7489
MDL:MFCD11112183
CID:1130259
PubChem ID:125307182
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Properties
Names and Identifiers
-
- Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
- Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
- (2S,3S,4S,5S,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- -<small>D<
- Gal[246Bn,3All]-β-SPh
- SODIUM GLUCOHEPTONATE
- (2R,3R,4R,5R,6R)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- (2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
- (2R,3S,4S,5R,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- T71530
- 1017587-57-3
- CS-0214483
-
- MDL: MFCD11112183
- InChIKey: OZARVANREPUDBF-JZPVOVDPSA-N
- Inchi: 1S/C36H38O5S/c1-2-23-38-34-33(39-25-29-17-9-4-10-18-29)32(27-37-24-28-15-7-3-8-16-28)41-36(42-31-21-13-6-14-22-31)35(34)40-26-30-19-11-5-12-20-30/h2-22,32-36H,1,23-27H2/t32-,33-,34-,35-,36-/m1/s1
- SMILES: S(C1C([H])=C([H])C([H])=C([H])C=1[H])[C@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])O1)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C([H])=C([H])[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 582.24400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 15
- Monoisotopic Mass: 582.24399548g/mol
- Heavy Atom Count: 42
- Complexity: 726
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 7
- Topological Polar Surface Area: 71.4
Experimental Properties
- LogP: 7.46240
- PSA: 71.45000
- Boiling Point: 693.1±55.0 °C at 760 mmHg
- Vapor Pressure: 0.0±2.1 mmHg at 25°C
- Flash Point: 373.0±31.5 °C
- Solubility: Insuluble (1.3E-4 g/L) (25 ºC),
- Density: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P008VX0-250mg |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 250mg |
$160.00 | ||
A2B Chem LLC | AE13812-250mg |
Phenyl 3-o-allyl-2,4,6-tri-o-benzyl-1-thio-beta-d-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 250mg |
$173.00 | 2024-04-20 | |
Aaron | AR008W5C-250mg |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside |
1017587-57-3 | 98% | 250mg |
$193.00 | 2025-03-05 | |
abcr | AB261766-1 g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; . |
1017587-57-3 | 1 g |
€469.80 | 2023-07-20 | ||
Ambeed | A251450-250mg |
(2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran |
1017587-57-3 | 97% | 250mg |
$50.0 | ||
Chemenu | CM126728-1g |
(2R,3S,4S,5R,6S)-4-(allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran |
1017587-57-3 | 97% | 1g |
$315 | ||
TRC | C380173-10mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P868186-250mg |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
1017587-57-3 | ≥98% | 250mg |
¥466.20 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1660-1g |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 98.0%(LC) | 1g |
¥490.0 | 2022-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-473756-1 g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, |
1017587-57-3 | 1g |
¥5,212.00 | 2023-07-11 |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
(CAS:1017587-57-3)
MR./MRS.:XU NV SHI
Phone:15221998634
Email:1986399151@qq.com
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Related Literature
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yongjin Ma,Jing Jiang,Anquan Zhu,Pengfei Tan,Yuan Bian,Weixuan Zeng,Hao Cui,Jun Pan Inorg. Chem. Front., 2018,5, 2579-2586
-
Aziz Ghoufi,Patrice Malfreyt,Dominic J. Tildesley Chem. Soc. Rev., 2016,45, 1387-1409
-
Mengmeng Zhang,Mingguo Xie,Daneng Wei,Li Wang,Meibian Hu,Qing Zhang,Zuxin He,Wei Peng,Chunjie Wu Food Funct., 2019,10, 7315-7324
-
Taro Ichimura,Keiko Yoshizawa Chem. Commun., 2012,48, 7871-7873
-
8. Contents
-
Y. Norikane,S. Tanaka,E. Uchida CrystEngComm, 2016,18, 7225-7228
-
Daichi Oka CrystEngComm, 2017,19, 2144-2162
1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane) Related Products
- 1567874-65-0((1R)-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol)
- 1216951-74-4(methyl 2-(4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate)
- 2171163-46-3(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-1,4-diazepan-1-yl}acetic acid)
- 2229296-46-0(4-amino-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)butanoic acid)
- 2227698-28-2((3S)-1-amino-5-(3-fluorophenoxy)pentan-3-ol)
- 2229302-36-5(2-(3-chloro-2,4-difluorophenyl)prop-2-enoic acid)
- 2228312-99-8(methyl 4-(1-amino-3-hydroxy-2-methylpropan-2-yl)benzoate)
- 2228838-48-8(3,3,4,4,4-Pentafluoro-2-methoxy-2-methylbutan-1-amine)
- 2171887-61-7(2-{1-(2-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}acetonitrile)
- 2171215-60-2((3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1017587-57-3)(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane

Purity:99%
Quantity:1g
Price($):253.0